molecular formula C11H13N3O B7761781 1-[(4-methylphenoxy)methyl]-1H-pyrazol-4-amine

1-[(4-methylphenoxy)methyl]-1H-pyrazol-4-amine

Cat. No.: B7761781
M. Wt: 203.24 g/mol
InChI Key: MZRFZQVNOVSKLV-UHFFFAOYSA-N
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Description

1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a 4-methylphenoxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine can be synthesized through a multi-step process involving the reaction of 4-methylphenol with chloromethyl methyl ether to form 4-methylphenoxymethyl chloride. This intermediate is then reacted with 4-aminopyrazole under basic conditions to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

  • 1-[(4-Chlorophenoxy)methyl]-1H-pyrazol-4-amine
  • 1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine
  • 1-[(4-Bromophenoxy)methyl]-1H-pyrazol-4-amine

Uniqueness: 1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine is unique due to the presence of the 4-methylphenoxy group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

1-[(4-methylphenoxy)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-9-2-4-11(5-3-9)15-8-14-7-10(12)6-13-14/h2-7H,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRFZQVNOVSKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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